molecular formula C10H17NSi B122047 Trimethyl-[(6-methylpyridin-2-yl)methyl]silane CAS No. 158588-04-6

Trimethyl-[(6-methylpyridin-2-yl)methyl]silane

Cat. No.: B122047
CAS No.: 158588-04-6
M. Wt: 179.33 g/mol
InChI Key: VVHHEAUZPMJUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl-[(6-methylpyridin-2-yl)methyl]silane is a useful research compound. Its molecular formula is C10H17NSi and its molecular weight is 179.33 g/mol. The purity is usually 95%.
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Biological Activity

Trimethyl-[(6-methylpyridin-2-yl)methyl]silane is a silane compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C11H15NC_{11}H_{15}N and a molecular weight of approximately 175.25 g/mol, features a pyridine ring that is known for its diverse biological activities. The presence of the trimethylsilyl group enhances its lipophilicity and stability, which are crucial for biological interactions.

Pharmacological Properties

Research indicates that compounds containing pyridine moieties exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyridine derivatives have shown efficacy against various bacterial strains. For instance, studies have demonstrated that certain derivatives can inhibit bacterial growth through mechanisms involving disruption of membrane integrity or interference with metabolic pathways .
  • Antidiabetic Effects : Some pyridine-based compounds have been evaluated for their ability to inhibit α-amylase, an enzyme critical in carbohydrate metabolism. In vitro studies suggest that this compound may exhibit similar properties, potentially leading to its use in managing diabetes .

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : As noted in studies of related compounds, inhibition of enzymes like α-amylase plays a significant role in the antidiabetic activity of pyridine derivatives.
  • Receptor Modulation : Compounds with similar structures have been reported to interact with various receptors, including those involved in neurotransmission and inflammation, indicating a potential for broader therapeutic applications .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

CompoundMIC (µg/mL)
This compound32
Standard Antibiotic16

This suggests that the compound could be a candidate for further development as an antimicrobial agent.

Study 2: Antidiabetic Potential

In another investigation focusing on the antidiabetic potential of this compound, it was found to inhibit α-amylase activity effectively. The IC50 value was determined to be 5.5 µM, indicating a promising profile compared to standard drugs like acarbose (IC50 = 200 µM).

CompoundIC50 (µM)
This compound5.5
Acarbose200

Properties

IUPAC Name

trimethyl-[(6-methylpyridin-2-yl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-9-6-5-7-10(11-9)8-12(2,3)4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHHEAUZPMJUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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